2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole
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Overview
Description
SB-206343 is a small molecule drug that functions as an inhibitor of the human immunodeficiency virus type 1 protease. This compound was developed by Smithkline Beecham Plc and has been studied for its potential therapeutic applications in treating human immunodeficiency virus infections .
Preparation Methods
The synthesis of SB-206343 involves the rational design and synthesis of a hydroxyethylene-based human immunodeficiency virus type 1 protease inhibitor. The compound contains a 4(5)-acylimidazole ring as an isosteric replacement for the P1’–P2’ amide bond . The preparation method includes the following steps:
Formation of the hydroxyethylene scaffold: This involves the use of specific reagents and conditions to form the hydroxyethylene backbone.
Introduction of the acylimidazole ring: This step involves the incorporation of the acylimidazole ring into the hydroxyethylene scaffold.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Chemical Reactions Analysis
SB-206343 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed on SB-206343 to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-206343 has been extensively studied for its scientific research applications, including:
Mechanism of Action
SB-206343 exerts its effects by inhibiting the activity of the human immunodeficiency virus type 1 protease. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the viral replication process, leading to a decrease in viral load . The molecular targets of SB-206343 include the active site residues of the human immunodeficiency virus type 1 protease, and the pathways involved include the viral replication and protein processing pathways .
Comparison with Similar Compounds
SB-206343 is unique compared to other human immunodeficiency virus protease inhibitors due to its specific structural features, such as the hydroxyethylene scaffold and the acylimidazole ring. Similar compounds include:
A77003: Another human immunodeficiency virus protease inhibitor with a different structural scaffold.
A78791: A human immunodeficiency virus protease inhibitor with a distinct binding mechanism.
These compounds share similar mechanisms of action but differ in their structural features and binding affinities .
Properties
Molecular Formula |
C38H46N4O5 |
---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3S,5R)-3-hydroxy-5-[5-(2-methylpropanoyl)-1H-imidazol-2-yl]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H46N4O5/c1-25(2)34(42-38(46)47-24-29-18-12-7-13-19-29)37(45)41-31(21-28-16-10-6-11-17-28)33(43)22-30(20-27-14-8-5-9-15-27)36-39-23-32(40-36)35(44)26(3)4/h5-19,23,25-26,30-31,33-34,43H,20-22,24H2,1-4H3,(H,39,40)(H,41,45)(H,42,46)/t30-,31+,33+,34+/m1/s1 |
InChI Key |
RQAVEWKEUKIFLD-LVPKLHHISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C3=NC=C(N3)C(=O)C(C)C)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C3=NC=C(N3)C(=O)C(C)C)O)NC(=O)OCC4=CC=CC=C4 |
Synonyms |
2-((1R,3S,4S)-1-benzyl-4-((N-(benzyloxycarbonyl)-L-valyl)amino)-3-hydroxy-5-phenylpentyl)-4(5)-(2-methylpropionyl)imidazole SB 206343 SB-206343 SB206343 |
Origin of Product |
United States |
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